N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide
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Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxybutanamide moiety attached to the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide typically involves a multi-step process. One common method includes the N-acylation of an amine compound with an activated ester of a suitable carboxylic acid or a carboxylic anhydride. This reaction can be carried out using acylation agents such as acyl chloride or acyl bromide . The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide involves its interaction with specific molecular targets. For example, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxy-4-pyridinamine: A related compound with similar structural features but lacking the hydroxybutanamide moiety.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: Another similar compound with a methanamine group instead of the hydroxybutanamide moiety.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is unique due to the presence of the hydroxybutanamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13BrN2O3 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-7(14)10(15)12-6-4-8(11)13-9(5-6)16-2/h4-5,7,14H,3H2,1-2H3,(H,12,13,15) |
InChI Key |
FABODLBVCAQSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
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